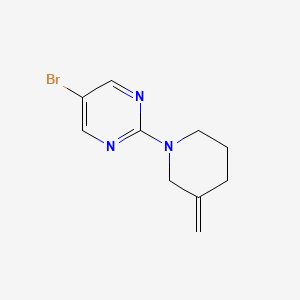

5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

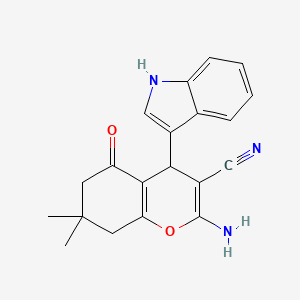

5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring .

Synthesis Analysis

A preparation method of 5 Bromopyrimidine compound has been disclosed in a patent . The method uses the piperidine carboxylic acids of N Boc 3 as initiation material. The target product is obtained through over-churning, reduction, condensation, substitution, de- tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis

The molecular formula of 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine is C9H12BrN3 . The average mass is 173.011 Da and the monoisotopic mass is 171.963608 Da .Scientific Research Applications

Mutagenic Effects and DNA Synthesis

5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine, as part of the broader class of brominated pyrimidines, has been studied for its effects on genetic material and potential applications in scientific research. For example, brominated pyrimidines, including analogs like 5-bromodeoxyuridine, have been shown to exhibit mutagenic effects on organisms such as T4 phages, demonstrating the potential for these compounds to induce genetic mutations (Freese, 1959). Additionally, these compounds have been utilized to trace DNA synthesis within cells, providing valuable insights into cellular replication processes (Cavanagh et al., 2011).

Radiosensitizing Activity and Cancer Therapy

The radiosensitizing activity of brominated pyrimidines, attributed to their interaction with DNA and subsequent effects on DNA repair mechanisms, has been explored as a potential avenue for enhancing the efficacy of radiotherapeutic agents in cancer treatment. The ability of these compounds to produce highly reactive radicals upon interaction with electrons suggests a mechanism by which they could enhance the damaging effects of radiation on cancerous cells (Kumar & Sevilla, 2017).

Antiviral Activity

Further research into the chemical modification of pyrimidine analogs has uncovered antiviral properties in certain derivatives. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown inhibitory activity against retroviruses, highlighting the potential therapeutic applications of these compounds in treating viral infections (Hocková et al., 2003).

Cell Proliferation and Kinetics

Brominated pyrimidines have been utilized in the study of cell proliferation and kinetics, particularly in the context of cancer research. The incorporation of these analogs into DNA allows for the labeling and subsequent tracking of DNA synthesis, offering insights into the proliferation rates and growth characteristics of cancerous cells (Riccardi et al., 1988).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name |

5-bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-8-3-2-4-14(7-8)10-12-5-9(11)6-13-10/h5-6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARNSPGRYZADRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2831745.png)

![(2-Methoxyethyl)(methyl)[3-(piperidin-4-yl)propyl]amine](/img/structure/B2831749.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2831751.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxy-1-naphthamide](/img/structure/B2831763.png)